molecular formula C18H26FN3O6 B13391615 [(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Cat. No.: B13391615
M. Wt: 399.4 g/mol
InChI Key: MLESJYFEMSJZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mericitabine, also known as RG-7128, is an antiviral drug that belongs to the class of deoxycytidine analogs. It was developed as a treatment for hepatitis C, acting as an NS5B RNA polymerase inhibitor. Despite showing a good safety profile in clinical trials, it was not sufficiently effective to be used as a stand-alone agent. mericitabine has been shown to boost the efficacy of other antiviral drugs when used in combination therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mericitabine is synthesized through a multi-step process involving the modification of a deoxycytidine scaffoldThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production of mericitabine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce production costs while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mericitabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted analogs of mericitabine .

Scientific Research Applications

    Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

    Biology: Investigated for its effects on viral replication and its potential as a broad-spectrum antiviral agent.

    Medicine: Primarily developed for the treatment of chronic hepatitis C. It has shown promise in combination therapies with other antiviral drugs.

    Industry: Used in the development of new antiviral formulations and drug delivery systems .

Mechanism of Action

Mericitabine exerts its antiviral effects by inhibiting the NS5B RNA polymerase, an enzyme essential for the replication of the hepatitis C virus. It is a prodrug of PSI-6130, which is converted into its active triphosphate form inside the cell. This active form competes with natural nucleotides, leading to premature termination of RNA synthesis and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mericitabine is unique in its ability to enhance the efficacy of other antiviral drugs when used in combination therapies. Unlike some other nucleoside analogs, it has shown a good safety profile and minimal side effects in clinical trials .

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLESJYFEMSJZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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